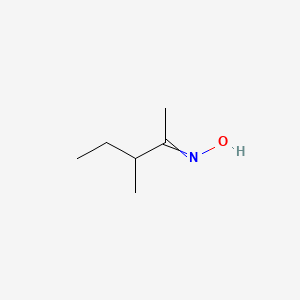
N-(3-Methylpentan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylpentan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-methylpentan-2-ylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Methylpentan-2-ylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with 3-methylpentan-2-one. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the imine bond between the hydroxylamine and the ketone. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylpentan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylpentan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Methylpentan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific pathways involved depend on the particular enzyme or receptor targeted by the compound.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methylpentan-2-ylidene)hydroxylamine can be compared to other hydroxylamine derivatives, such as:
- N-(2-Methylpropylidene)hydroxylamine
- N-(4-Methylpentan-2-ylidene)hydroxylamine
- N-(3-Ethylpentan-2-ylidene)hydroxylamine
These compounds share similar chemical structures but differ in the nature of the alkylidene group attached to the hydroxylamine nitrogen. The unique structure of this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other derivatives may not be able to fulfill.
Eigenschaften
CAS-Nummer |
56134-19-1 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
N-(3-methylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)6(3)7-8/h5,8H,4H2,1-3H3 |
InChI-Schlüssel |
UBVVMIGCFGLFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
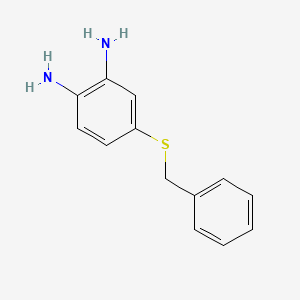
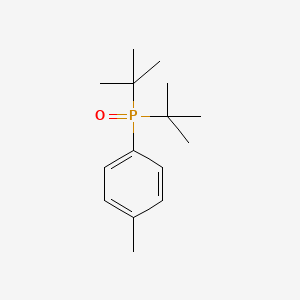

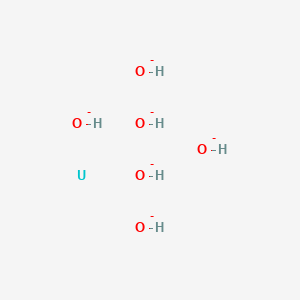
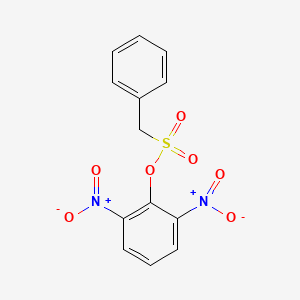

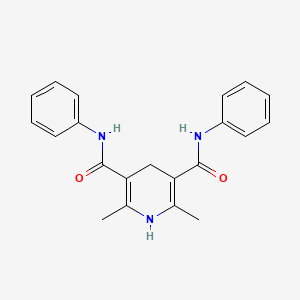
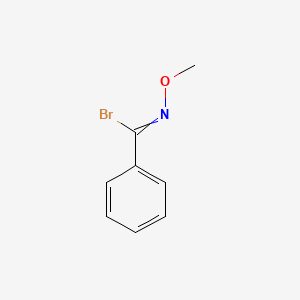
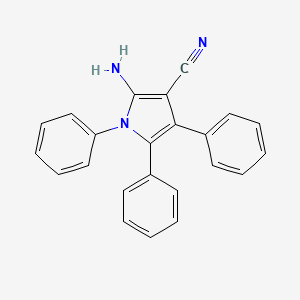
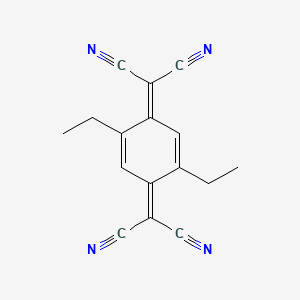
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
